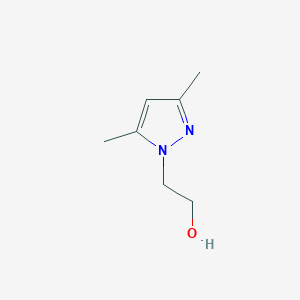

4-(1,2,4-トリアゾール-4-イル)エタノール

説明

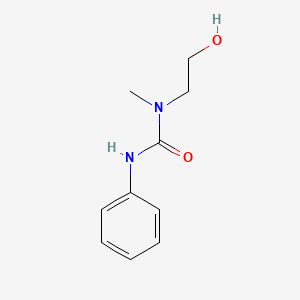

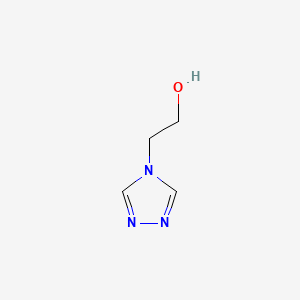

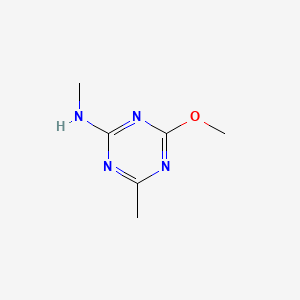

4-(2-Hydroxyethyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Hydroxyethyl)-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethyl)-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌剤

1,2,4-トリアゾール誘導体は、抗癌剤として有望な結果を示しています。例えば、新規な1,2,4-トリアゾール誘導体が合成され、MCF-7、HeLa、A549などのヒト癌細胞株に対して評価されました。 これらの化合物のいくつかは、有望な細胞毒性を示しました .

抗菌剤

他の複素環と縮合した1,2,4-トリアゾールは、抗菌剤として使用されてきました。 それらは、抗菌性、抗ウイルス性、抗真菌性などの特性により、多様な用途を持っています .

抗炎症剤

作用機序

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities , suggesting potential targets within cancerous cells

Mode of Action

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets . This interaction can lead to changes in the target’s function, potentially explaining the compound’s biological activity.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities , suggesting that they may interfere with pathways involved in cell proliferation and survival.

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancerous cells.

特性

IUPAC Name |

2-(1,2,4-triazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-7-3-5-6-4-7/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSYLAYVXLOORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216894 | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66760-19-8 | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066760198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the way 4-(2-Hydroxyethyl)-1,2,4-triazole (hyetrz) coordinates with metal ions?

A1: hyetrz is notable for its ability to form triple N1,N2-1,2,4-triazole bridges with metal ions. This unique coordination mode was observed in the first structurally characterized metal(II) chain compound containing this type of bridge, catena-Poly[μ-tris(4-(2-hydroxyethyl)-1,2,4-triazole-N1,N2)copper(II)] diperchlorate trihydrate. []

Q2: How does the structure of hyetrz influence the magnetic properties of metal complexes containing it?

A2: The specific arrangement of hyetrz ligands around metal ions can significantly impact the magnetic properties of the resulting complexes. For instance, in 2·H2O, the triple N1,N2-1,2,4-triazole bridges formed by hyetrz lead to an alternating chain structure with distinct Cu-Cu distances. Analysis of magnetic data revealed a ferromagnetic coupling between the copper(II) ions. This highlights the crucial role of the hyetrz ligand in dictating the magnetic behavior of such complexes. []

Q3: Can you describe the spin crossover behavior observed in iron(II) complexes containing hyetrz?

A3: Iron(II) complexes with hyetrz often exhibit spin crossover behavior, transitioning between low-spin and high-spin states. A notable example is 6. This trinuclear complex displays gradual spin crossover behavior around room temperature, confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. [] This behavior is influenced by the unique structure of the complex, featuring trinuclear Fe(II) entities interconnected by a three-dimensional network of hydrogen bonds. Interestingly, only the central iron(II) ion within each trinuclear unit undergoes spin crossover, while the terminal iron(II) ions remain in a high-spin state. []

Q4: How does the incorporation of hyetrz impact the thermal stability of metal complexes?

A4: The presence of hyetrz can significantly influence the thermal stability and behavior of metal complexes. For example, in 2·3H2O (anion = 3-nitrophenylsulfonate), the compound undergoes a low-spin to high-spin transition at 370 K, accompanied by the removal of three non-coordinated water molecules. This dehydrated high-spin form remains stable down to approximately 100 K, where it transforms back to a low-spin form. This results in an exceptionally large apparent thermal hysteresis of 270 K. []

Q5: Has hyetrz been used in the development of any potential applications?

A5: The unique properties of hyetrz-containing metal complexes make them promising candidates for various applications. For example, the dramatic and persistent color change observed in the 1D spin crossover coordination polymer [Fe(4-(2′-hydroxyethyl)-1,2,4-triazole)3]I2·H2O under pressure suggests its potential as a pressure sensor detectable by optical means. []

Q6: What techniques have been employed to study the structural properties of hyetrz-containing complexes?

A6: Various techniques have been used to characterize the structure of hyetrz-containing compounds. X-ray analysis has been instrumental in determining the crystal structures of these complexes at different temperatures. [, ] Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided insights into the metal-metal distances and coordination environments within the compounds. [] Additionally, atomic force microscopy (AFM) has been used to investigate the surface properties of hyetrz-containing crystals, revealing interesting patterns potentially related to spin-state domains. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)